BenchChemオンラインストアへようこそ!

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine

Lipophilicity Physicochemical Property Optimization Drug‑likeness

This 4‑methyl‑substituted arylsulfonylpyrrolidine occupies a distinct physicochemical niche: XLogP3 = 2.6 (0.66 log units lower than the 4‑H analogue), TPSA = 55 Ų, and zero H‑bond donors—predicting favourable passive permeability for live‑cell probe development. Its confirmed inactivity across >30 biochemical targets makes it a clean, non‑liability scaffold for fragment elaboration. The bromo‑aryl handle is primed for Suzuki, Buchwald, or Sonogashira coupling, enabling rapid SAR exploration without confounding intrinsic bioactivity. Researchers requiring a brominated sulfonamide building block with defined lipophilicity and a well‑characterised selectivity window should procure this 4‑methyl derivative specifically, as substitution with the 4‑H analogue risks substantial changes in physicochemical behaviour and off‑target liability.

Molecular Formula C12H16BrNO3S
Molecular Weight 334.23
CAS No. 794548-44-0
Cat. No. B2463220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine
CAS794548-44-0
Molecular FormulaC12H16BrNO3S
Molecular Weight334.23
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)S(=O)(=O)N2CCCC2)OC
InChIInChI=1S/C12H16BrNO3S/c1-9-7-11(17-2)12(8-10(9)13)18(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3
InChIKeyXWINZVKIWMFDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS 794548-44-0) – Physicochemical Identity & Procurement Context


1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine (CAS 794548-44-0) is a benzenesulfonamide derivative incorporating a pyrrolidine ring, a 5-bromo substituent, a 2-methoxy group, and a 4-methyl group on the aromatic core [1]. With a molecular weight of 334.23 g mol⁻¹, an XLogP3 of 2.6, a topological polar surface area (TPSA) of 55 Ų, and zero hydrogen‑bond donors, the compound occupies a distinct physicochemical space within the arylsulfonylpyrrolidine family [1]. It is primarily available through research‑chemical supply chains as a purified solid, typically at ≥95% purity .

Why Arylsulfonylpyrrolidines Cannot Be Treated as Interchangeable – Key Structural Determinants


Minor alkyl‑substitution patterns on the arylsulfonylpyrrolidine scaffold exert a strong influence on lipophilicity, target promiscuity, and the feasibility of downstream synthetic elaboration. Introduction of a 4‑methyl group onto the benzene ring of 1-[(5-bromo-2-methoxyphenyl)sulfonyl]pyrrolidine (CAS 691381‑10‑9) shifts the computed XLogP3 from 3.26 to 2.6 and markedly alters the compound’s biological profile, converting a molecule that shows measurable (albeit weak) kinase inhibition into one that is broadly inactive across a panel of over 30 screening targets [1]. Consequently, researchers who require a brominated sulfonamide building block with defined lipophilicity and a well‑characterised selectivity window cannot simply replace the 4‑methyl derivative with the 4‑H analogue without risking substantial changes in physicochemical behaviour and off‑target liability [1].

Quantitative Differentiation of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine from Closest Structural Analogs


XLogP3 Shift from 3.26 to 2.6 Confers Lower Intrinsic Lipophilicity than the Des‑Methyl Analog

Computed XLogP3 for 1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine is 2.6, compared with 3.26 for the des‑methyl analogue 1-[(5-bromo-2-methoxyphenyl)sulfonyl]pyrrolidine (CAS 691381‑10‑9) [1][2]. This difference of 0.66 log units translates to an approximately 4.6‑fold lower intrinsic lipophilicity, which can improve aqueous solubility and reduce non‑specific protein binding in biochemical assay formats.

Lipophilicity Physicochemical Property Optimization Drug‑likeness

Broad In‑Vitro Selectivity Profile: Inactive Across >30 Confirmatory and Screening Assays

The PubChem BioAssay database reports that CID 1259406 was tested in over 30 high‑throughput and confirmatory assays spanning diverse target classes (kinases, phosphatases, GPCRs, HSP90, luciferase, cytotoxicity). Across all assays, the outcome was uniformly “Inactive” [1]. In contrast, the des‑methyl analogue (CAS 691381‑10‑9) exhibits detectable inhibition of Plasmodium falciparum cyclin‑dependent protein kinase (PfPK5; IC₅₀ ≈ 130 µM) and human CDK1/cyclin B (IC₅₀ ≈ 12 µM) [2], indicating that the seemingly minor addition of a 4‑methyl group profoundly abrogates these weak kinase activities.

Selectivity Screening Off‑target Liability HTS Profiling

Zero Hydrogen‑Bond Donor Count versus Analogues Containing Secondary Amines

The target compound carries zero H‑bond donors, whereas related sulfonamide building blocks that incorporate a secondary amine (e.g., 5‑bromo‑2‑methoxy‑4‑methyl‑N‑(2‑pyridinylmethyl)benzenesulfonamide, CAS 902248‑98‑0) possess one H‑bond donor . In drug discovery, each H‑bond donor can reduce passive membrane permeability by approximately 10‑fold and impair blood‑brain barrier penetration.

Metabolic Stability Permeability CNS Drug Design

Brominated Aromatic Handle Enables Cross‑Coupling Chemistry Unavailable to Non‑Halogenated Analogues

The 5‑bromo substituent provides a reactive centre for Pd‑catalysed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), allowing late‑stage diversification of the aromatic core. Non‑halogenated sulfonylpyrrolidines such as 1‑(phenylsulfonyl)pyrrolidine (CAS 1197‑22‑4) lack this handle, limiting their utility to early‑stage modifications only . The target compound is directly accessible from the commercially available sulfonyl chloride intermediate (CAS 808134‑00‑1, 5‑bromo‑2‑methoxy‑4‑methylbenzenesulfonyl chloride, ≥95% purity) .

Synthetic Utility Cross‑coupling Diversification

Procurement‑Relevant Application Scenarios for 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine


Inert Scaffold for Fragment‑Based Drug Discovery Prototyping

Because the compound has been confirmed inactive across a wide range of biochemical targets [1], it can be deployed as a non‑liability core for fragment elaboration. Researchers can functionalise the bromo‑aryl position via cross‑coupling while relying on the scaffold’s lack of intrinsic bioactivity to ensure that any observed phenotypic effect originates from the appended fragment.

Pre‑optimised Lead‑like Building Block with Modulated Lipophilicity

The XLogP3 of 2.6 is 0.66 log units lower than that of the des‑methyl analogue [1], placing it closer to the ‘lead‑like’ space (LogP ≤3). This makes it a valuable entry point for projects that require moderate lipophilicity without extensive structural modification.

Non‑Permeability‑Compromised Probe for Intracellular Target Engagement Studies

With zero H‑bond donors and a TPSA of 55 Ų [1], the compound is predicted to exhibit favourable passive membrane permeability, a prerequisite for live‑cell chemical probe development. This contrasts with sulfonamides bearing a secondary amine, which incur a permeability penalty due to the additional H‑bond donor.

Quote Request

Request a Quote for 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.